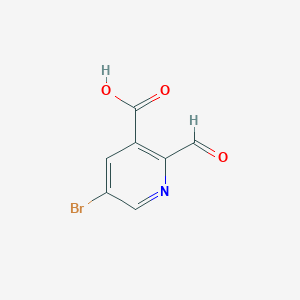

5-Bromo-2-formylnicotinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acids in Organic Chemistry

Pyridine carboxylic acids, which are monocarboxylic derivatives of pyridine, are fundamental structures in organic chemistry. google.com The parent compound, pyridine, is a six-membered heterocyclic aromatic ring containing one nitrogen atom. rsc.org The addition of a carboxylic acid group (-COOH) confers properties useful in drug design, such as enhanced solubility and the capacity to form hydrogen bonds with biological targets. rsc.orgiucr.org

There are three primary isomers of pyridine carboxylic acid, distinguished by the position of the carboxylic acid group on the pyridine ring: picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4). google.com Nicotinic acid, also known as niacin or vitamin B3, is perhaps the most well-known, playing a crucial role in metabolic processes. nih.govresearchgate.net Derivatives of these acids are integral to a wide range of applications, from pharmaceuticals and agrochemicals to food additives. researchgate.netacs.org Their structural framework is a recurring motif in numerous approved drugs targeting a variety of conditions.

Role of Halogenated Pyridines as Versatile Building Blocks

The introduction of a halogen atom (e.g., fluorine, chlorine, bromine, iodine) onto the pyridine ring creates a class of compounds known as halogenated pyridines. These compounds are exceptionally valuable as synthetic intermediates or "building blocks". researchgate.net The presence of a halogen, particularly bromine or chlorine, provides a reactive site for a variety of powerful chemical transformations, most notably metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

This reactivity allows chemists to forge new carbon-carbon or carbon-heteroatom bonds with precision, enabling the construction of complex molecular architectures from simpler, commercially available precursors. Halopyridines are considered key components for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes.

Structural and Functional Context of 5-Bromo-2-formylnicotinic Acid within Pyridine Chemistry

This compound emerges at the intersection of these two important classes of compounds. It is a derivative of nicotinic acid (3-pyridinecarboxylic acid), meaning it has a carboxylic acid group at the 3-position of the pyridine ring. google.com Its structure is further distinguished by two additional functional groups: a bromine atom at the 5-position and a formyl (aldehyde) group at the 2-position.

This trifunctional arrangement makes it a highly versatile and strategic building block. Each functional group offers a distinct chemical handle for subsequent reactions:

The carboxylic acid group is a classic functional group that can readily undergo reactions such as esterification or amidation to link with other molecules.

The bromo group serves as a key site for cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

The formyl (aldehyde) group is highly reactive and can participate in numerous transformations, including reductive amination, Wittig reactions, and condensations, to build further molecular complexity.

The specific placement of these groups on the pyridine ring also influences the molecule's electronic properties and reactivity, making this compound a precisely designed tool for targeted organic synthesis. While detailed, peer-reviewed studies on this specific molecule are not abundant, its utility can be inferred from its classification as a chemical building block by various suppliers. bldpharm.com Its potential lies in its ability to serve as a precursor for more complex, biologically active molecules, such as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), a field where other substituted bromo-benzoic and bromo-pyridyl acids have been employed. iqs.edunih.govresearchgate.net

Compound Properties

Below are the key identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | 5-Bromo-2-formylpyridine-3-carboxylic acid |

| Synonyms | 5-Brom-2-formylnicotinsäure |

| Molecular Formula | C₇H₄BrNO₃ |

| CAS Number | 1289115-21-4 |

| Functional Groups | Carboxylic Acid, Aldehyde, Bromo-Pyridine |

Data sourced from commercial supplier information. bldpharm.com

Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrNO3 |

|---|---|

Molecular Weight |

230.02 g/mol |

IUPAC Name |

5-bromo-2-formylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H4BrNO3/c8-4-1-5(7(11)12)6(3-10)9-2-4/h1-3H,(H,11,12) |

InChI Key |

KEXFEGFUOWCIJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Formylnicotinic Acid

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. scribd.comegrassbcollege.ac.inkccollege.ac.in For 5-Bromo-2-formylnicotinic acid, the analysis focuses on the sequential or convergent introduction of the bromo, formyl, and carboxyl functionalities.

Approaches Targeting the Formyl Group Introduction

A key disconnection involves the formyl group at the C-2 position. This can be retrosynthetically disconnected to a suitable precursor. One common strategy is the oxidation of a methyl group. Therefore, a primary disconnection leads back to 5-bromo-2-methylnicotinic acid. This simplifies the synthesis to the bromination of 2-methylnicotinic acid or the oxidation of a brominated picoline derivative.

Another approach involves the direct formylation of a pre-functionalized pyridine (B92270) ring. This disconnection would lead to 5-bromonicotinic acid as a key intermediate. The challenge then lies in the regioselective introduction of the formyl group at the C-2 position, ortho to the nitrogen and meta to the carboxylic acid and bromine.

Strategies for Bromine Incorporation onto the Pyridine Ring

The bromine atom at the C-5 position can be introduced via electrophilic bromination of a nicotinic acid derivative. Retrosynthetically, this suggests a disconnection of the C-Br bond, leading back to 2-formylnicotinic acid. However, the directing effects of the formyl and carboxyl groups might complicate the regioselectivity of this bromination. A more strategic approach is to brominate a simpler precursor, such as nicotinic acid itself, to obtain 5-bromonicotinic acid. google.com

Pathways for Carboxylic Acid Functionality Formation

The carboxylic acid at the C-3 position can be retrosynthetically derived from the oxidation of a corresponding methyl group or the hydrolysis of a nitrile or an ester. A common and practical disconnection is the oxidation of a methyl group, leading to a picoline derivative. For instance, 5-bromo-2-formyl-3-methylpyridine could be a precursor. Alternatively, the carboxylic acid could be present in the starting material, such as in nicotinic acid, and carried through the synthetic sequence. A Chinese patent describes the synthesis of 5-bromo-2-picolinic acid (5-bromo-2-pyridinecarboxylic acid) by the oxidation of 5-bromo-2-methylpyridine (B113479) using potassium permanganate (B83412). google.com

Direct Synthetic Approaches

Direct synthetic approaches aim to construct this compound through a sequence of reactions starting from readily available materials. These routes are guided by the principles elucidated in the retrosynthetic analysis.

Regioselective Bromination of Pyridine Precursors

The synthesis of the key intermediate, 5-bromonicotinic acid, is a critical step. A Russian patent details a method for the direct bromination of nicotinic acid hydrochloride in the presence of thionyl chloride. google.com This method provides a high yield of the desired 5-bromo isomer.

Table 1: Reaction Conditions for the Bromination of Nicotinic Acid google.com

| Reagent 1 | Reagent 2 | Reagent 3 | Catalyst | Temperature | Reaction Time | Yield |

| Nicotinic acid | Thionyl chloride | Bromine | Iron powder | 70 °C | 6 hours | 90% |

This regioselectivity is crucial as it installs the bromine atom at the desired position early in the synthesis. Other brominating agents like N-bromosuccinimide (NBS) have also been reported for the bromination of nicotinic acid derivatives. google.com

Selective Formylation Reactions on Substituted Nicotinic Acids

The introduction of the formyl group at the C-2 position of 5-bromonicotinic acid presents a significant challenge due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution. However, several formylation methods can be considered.

One potential route is the ortho-lithiation of a protected 5-bromonicotinic acid derivative, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The directing effect of a suitable group at the 3-position would be critical for the regioselectivity of the lithiation.

Another plausible method is the Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride and DMF mixture to generate the Vilsmeier reagent, a mild electrophile for formylation. researchgate.netescholarship.org While pyridine itself is generally unreactive under these conditions, the presence of activating groups or specific reaction conditions could facilitate the reaction.

A more direct route to the final product would involve the oxidation of a precursor like 5-bromo-2-methylnicotinic acid. A patent describes the synthesis of 5-bromo-2-picolinic acid via the oxidation of 5-bromo-2-methylpyridine. google.com This suggests that a similar oxidation of a suitable precursor could yield the target molecule.

Table 2: Synthesis of 5-Bromo-2-pyridinecarboxylic Acid via Oxidation google.com

| Starting Material | Oxidizing Agent | Solvent | Reaction Temperature | Reaction Time | Yield |

| 5-bromo-2-methylpyridine | Potassium permanganate | Water | 85-90 °C | 60-100 min | 77% |

Following the formation of 5-bromonicotinic acid, the introduction of the formyl group at the 2-position would be the final key transformation. Research into the synthesis of 2-formylnicotinic acid itself suggests that formylation at this position is achievable, although specific conditions for the 5-bromo substituted analogue require further investigation. adelaide.edu.au

Multi-step Synthesis from Accessible Precursors

The construction of the this compound scaffold necessitates a strategic, multi-step approach due to the electronic and steric influences of the substituents on the pyridine ring. The following sections detail plausible and documented strategies starting from readily available chemical building blocks.

The activation of pyridine rings through N-oxidation is a classic and powerful strategy for facilitating functionalization, particularly at the C2 and C4 positions. tamu.edu A viable pathway to this compound can be envisioned starting from 5-bromo-2-methylpyridine.

The initial step involves the N-oxidation of 5-bromo-2-methylpyridine. This reaction is typically performed using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. chemicalforums.com The resulting 5-bromo-2-methylpyridine N-oxide is more susceptible to subsequent transformations.

A key transformation in this sequence is the rearrangement of the 2-methyl N-oxide. Treatment with acetic anhydride (B1165640) (Ac₂O) induces a rearrangement to yield 2-acetoxymethyl-5-bromopyridine. nih.gov This intermediate can then be hydrolyzed under acidic or basic conditions to the corresponding alcohol, 5-bromo-2-(hydroxymethyl)pyridine. Subsequent oxidation of this primary alcohol to an aldehyde can be achieved using a variety of reagents, such as manganese dioxide (MnO₂), which is effective for oxidizing benzylic-type alcohols. nih.gov The final step would be the introduction and/or hydrolysis of the C3-carboxylic acid group. A more direct route converts the 2-acetoxymethyl intermediate directly to the desired 2-formylpyridine derivative through hydrolysis and oxidation. nih.gov

A potential synthetic sequence is outlined below:

| Step | Precursor | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | 5-Bromo-2-methylpyridine | H₂O₂ / Acetic Acid, 65-90°C | 5-Bromo-2-methylpyridine N-oxide | Activation of the pyridine ring nih.gov |

| 2 | 5-Bromo-2-methylpyridine N-oxide | Acetic Anhydride (Ac₂O), heat | 2-Acetoxymethyl-5-bromopyridine | Functionalization of the C2-methyl group nih.gov |

| 3 | 2-Acetoxymethyl-5-bromopyridine | 1. Acid Hydrolysis (e.g., HCl) | 5-Bromo-2-(hydroxymethyl)pyridine | Deprotection to the alcohol |

| 4 | 5-Bromo-2-(hydroxymethyl)pyridine | MnO₂ | 5-Bromo-2-formylpyridine | Oxidation to the aldehyde nih.gov |

| 5 | 5-Bromo-2-formylpyridine | 1. Lithiation (e.g., LDA) 2. CO₂ | This compound | Introduction of the carboxylic acid group |

This strategy relies on the differential reactivity of halogen substituents on the pyridine ring or the regioselective introduction of functional groups through metallation. A plausible starting material is 5-bromonicotinic acid or its ester, which is commercially available or can be prepared by direct bromination of nicotinic acid. google.com

One approach involves the protection of the carboxylic acid group of 5-bromonicotinic acid as an oxazoline (B21484). This directing group can control the regioselectivity of lithiation. Studies have shown that using different lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can direct metallation to either the C4 or C2 position of 3-bromo-5-(oxazolinyl)pyridine, respectively. acs.org By selecting the appropriate base to achieve C2-lithiation, the formyl group could be introduced by quenching the resulting organometallic species with a suitable electrophile like N,N-dimethylformamide (DMF). Subsequent hydrolysis of the oxazoline would liberate the nicotinic acid.

Alternatively, starting with a dihalogenated pyridine such as 2,5-dibromopyridine (B19318) offers another route. The different electronic environments of the two bromine atoms allow for selective reactions. For instance, a nucleophilic substitution or a metal-catalyzed coupling could first be used to install a precursor to the carboxylic acid at the 3-position (after initial functionalization) followed by conversion of the C2-bromine to the formyl group. An efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved starting from methyl 2,6-dichloropyridine-3-carboxylate, highlighting the feasibility of sequential substitutions on polyhalogenated pyridines. nih.gov

The oxidation of a methyl group to a carboxylic acid is also a well-established transformation. For example, 5-bromo-2-methylpyridine can be oxidized with potassium permanganate to yield 5-bromo-2-picolinic acid, demonstrating a method to form a carboxylic acid on a brominated pyridine ring. google.com A similar oxidation of a methyl group at the C2 position of a nicotinic acid derivative could form the dicarboxylic acid, which would require selective reduction. More direct oxidation of a methyl group to an aldehyde can be achieved with selenium dioxide (SeO₂). researchgate.net

| Step | Precursor | Reagents & Conditions | Intermediate/Product | Rationale |

| 1 | 5-Bromonicotinic acid | 1. SOCl₂ 2. 2-Amino-2-methyl-propanol | 3-Bromo-5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine | Protection and directing group installation acs.org |

| 2 | Oxazoline Intermediate | LTMP, THF; then DMF | 2-(3-Bromo-5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine-2-carbaldehyde | Regioselective C2 formylation acs.org |

| 3 | Formylated Oxazoline | Acid Hydrolysis (e.g., HCl) | This compound | Deprotection of the carboxylic acid |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing C-C and C-heteroatom bonds. While often used for derivatization, they can also be integrated into the core synthesis of the target molecule.

A key intermediate, methyl 5-bromo-2-formylnicotinate, is known, indicating a synthetic route exists. accelachem.com One could envision a palladium-catalyzed carbonylation reaction to introduce one of the carbonyl functionalities. For example, a precursor like 2,5-dibromo-3-methylpyridine (B189406) could undergo a selective Pd-catalyzed methoxycarbonylation at the 3-position, followed by oxidation of the methyl group to the aldehyde.

More commonly, palladium catalysis is used to build complexity from a pre-formed halogenated scaffold. A chemoselective Suzuki-Miyaura reaction has been developed using 5-bromo-2-tosyloxynicotinaldehyde as a precursor. researchgate.net This demonstrates that the aldehyde functionality is stable to these coupling conditions, allowing for selective reaction at the C-Br bond while leaving the tosylate at C2 untouched for subsequent manipulations. This approach is highly valuable for creating analogues but also implies that the 5-bromo-2-formyl scaffold can be assembled and then used as a building block.

The synthesis of various pyridine derivatives has been achieved via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, showcasing the utility of the 5-bromo-pyridine moiety in such transformations. nih.gov

| Reaction Type | Precursor Example | Reagents & Conditions | Product Type | Significance |

| Suzuki-Miyaura Coupling | 5-Bromo-2-tosyloxynicotinaldehyde | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-2-tosyloxynicotinaldehyde | Demonstrates selective coupling at C5-Br in the presence of a C2-aldehyde. researchgate.net |

| Desulfinative Coupling | 5-Bromopyridine sulfones | Aryl bromide, Pd catalyst, Base | Diarylpyridine | Shows compatibility of the bromopyridine scaffold with modern coupling methods. researchgate.net |

| Carbonylation | 2-Bromoanilines + 2-Formylbenzoic acid | Pd(OAc)₂, CO | Functionalized isoindolinones | Illustrates Pd-catalyzed carbonylation to form heterocyclic structures. researchgate.net |

Optimization of Synthetic Pathways

Moving a synthesis from a laboratory curiosity to a practical procedure requires rigorous optimization of each step to maximize yield, purity, and efficiency while minimizing cost and environmental impact.

The optimization of reaction conditions is a multi-parameter problem. For any given step in the synthesis of this compound, variables such as solvent, temperature, reaction time, catalyst loading, and choice of base or other reagents can have a profound impact on the outcome.

For instance, in the esterification of 5-bromo-2-methyl-nicotinic acid, a study systematically varied the amount of sulfuric acid catalyst and the use of a phase transfer catalyst (BTEAC) to improve yields. guidechem.com It was found that specific amounts of catalyst and the removal of water via distillation significantly increased the yield to over 82%. guidechem.com

Similarly, in the synthesis of a related compound, regioselectivity in the substitution of methyl 2,6-dichloropyridine-3-carboxylate was highly dependent on the solvent system. A reaction in N,N-dimethylformamide (DMF) and methanol (B129727) showed high regioselectivity for substitution at the 6-position (>97%). nih.gov Screening of various nucleophiles, solvents, and temperatures is crucial for achieving such high levels of selectivity.

The table below illustrates a hypothetical optimization screening for the bromination of a nicotinic acid precursor, based on common practices.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (5-bromo vs. other isomers) |

| 1 | Br₂ | Acetic Acid | 80 | 75 | 85:15 |

| 2 | Br₂ in SOCl₃ | Thionyl Chloride | 70 | 90 | >95:5 google.com |

| 3 | NBS | CCl₄ | 80 | 65 | 70:30 |

| 4 | NBS | Sulfuric Acid | 25 | 80 | 90:10 |

Translating a laboratory-scale synthesis into an industrial process introduces new challenges, including cost of goods, process safety, equipment constraints, and waste disposal. A scalable synthesis for 5-bromo-2-picolinic acid, a potential precursor, utilizes potassium permanganate in water. google.com While effective, the use of permanganate on a large scale generates significant manganese dioxide waste. The process involves heating to 85-90°C and adding the oxidant in batches to control the exothermic reaction, a critical safety consideration for scale-up. google.com

A study on the N-oxidation of alkylpyridines highlighted significant safety concerns related to the decomposition of hydrogen peroxide, which can lead to thermal runaway and over-pressurization of the reactor. tamu.edu The study also noted that phase separation of the aqueous and organic layers could dramatically reduce reaction selectivity. tamu.edu Developing a scalable process requires addressing these issues, perhaps by using flow chemistry reactors for better temperature control or by identifying co-solvents to ensure a single phase.

Green Chemistry Principles in Synthetic Route Design

Atom Economy and Reaction Efficiency Considerations

A key transformation in a hypothetical synthesis of this compound would be the introduction of the formyl group. One potential method is the conversion of a bromo-precursor, such as 2,5-dibromopyridine, into an organometallic species (e.g., a Grignard or organolithium reagent), followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Illustrative Atom Economy Calculation:

Let's consider the formylation of an intermediate, 5-bromo-2-lithiopyridine, with DMF.

Reaction: C₅H₃BrLiN + C₃H₇NO → C₆H₄BrNO + LiN(CH₃)₂

The desired product is an aldehyde precursor, and the lithium diisopropylamide is a byproduct. The percentage atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Interactive Data Table: Atom Economy of a Hypothetical Formylation Step

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Atoms Wasted |

| 5-Bromo-2-lithiopyridine | C₅H₃BrLiN | 163.90 | C₅H₃BrN | Li |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | CHO | N(CH₃)₂ |

| Total | 236.99 | |||

| Desired Product | C₆H₃BrN(CHO) | 184.00 | ||

| % Atom Economy | 77.6% |

Solvent Selection and Waste Minimization Strategies

Solvent use is a major contributor to the environmental impact of pharmaceutical synthesis, often accounting for a significant portion of the total mass in a process. consensus.app Therefore, careful solvent selection and strategies for waste minimization are critical.

In the proposed synthesis of this compound, reactions such as the formation of organometallic intermediates typically require anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. While effective, these solvents are often volatile and flammable. Green chemistry encourages the substitution of such hazardous solvents with safer alternatives. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) are considered greener substitutes for THF due to their higher boiling points, lower water solubility, and reduced peroxide formation.

Waste Minimization Strategies:

Solvent Recycling: Where possible, used solvents should be recovered, purified via distillation, and reused in subsequent batches. This reduces both the consumption of fresh solvent and the volume of waste generated. nih.govcore.ac.uk

Catalyst Selection: Utilizing heterogeneous catalysts can simplify product purification and catalyst recovery, minimizing waste from these sources. For instance, in bromination or formylation steps, solid-supported catalysts can be filtered off rather than requiring extensive extraction procedures.

Byproduct Management: The byproducts from each synthetic step must be considered. For example, the lithium salts generated in organometallic reactions need to be neutralized and disposed of as aqueous waste. Designing reactions that produce benign byproducts, such as water, is a key goal of green chemistry.

Solvent-Free Reactions: An ideal green chemistry approach is to conduct reactions without any solvent. mdpi.compharmafeatures.com Mechanochemistry, where reactions are induced by mechanical force, is one such technique that is gaining traction in pharmaceutical synthesis for its ability to reduce waste and energy consumption. pharmafeatures.com While not yet standard for all reaction types, exploring its applicability for steps in the synthesis of this compound could offer significant environmental benefits.

Process Optimization: Reducing the number of synthetic steps is a fundamental way to minimize waste, as each step invariably involves energy input, solvent use, and potential loss of material. acs.org

By systematically applying these green chemistry principles to each stage of the synthesis, the environmental footprint associated with the production of this compound can be significantly reduced.

Reaction Mechanisms Involving 5 Bromo 2 Formylnicotinic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS) on the 5-bromo-2-formylnicotinic acid ring is an exceptionally challenging transformation. The cumulative electron-withdrawing effects of the ring nitrogen, the C2-formyl group, and the C3-carboxylic acid group create a highly electron-poor aromatic system, which strongly repels incoming electrophiles. Consequently, such reactions, if they proceed at all, require extremely harsh conditions (e.g., oleum, high temperatures).

The regiochemical outcome of any potential EAS reaction is governed by the directing influence of the four existing features: the ring nitrogen and the three substituents. The available positions for substitution are C4 and C6.

Ring Nitrogen: Strongly deactivates all positions, with the most profound effect at the α-positions (C2, C6) and the γ-position (C4).

C2-Formyl Group (-CHO): A powerful deactivating, meta-directing group. It deactivates its ortho (C3) and para (C4) positions, directing an incoming electrophile towards C5 (which is occupied) and C6 (relative to C4).

C3-Carboxylic Acid Group (-COOH): Another strong deactivating, meta-directing group. It deactivates its ortho (C2, C4) and para (C5) positions.

C5-Bromo Group (-Br): Deactivating via its inductive effect but ortho, para-directing due to resonance stabilization of the cationic intermediate (arenium ion) by its lone pairs. It directs towards its ortho positions (C4, C6) and its para position (C2, occupied).

Considering these combined effects, the C4 position emerges as the most plausible, albeit highly disfavored, site for electrophilic attack. Attack at C4 is directed by the bromine atom (ortho) and is meta to both the formyl and carboxylic acid groups, avoiding the direct deactivating resonance effects from these groups. Attack at C6 is sterically hindered by the C5-bromo group and strongly deactivated by both the adjacent ring nitrogen and the ortho-directing influence of the bromine.

| Position of Attack | Influence of Ring Nitrogen | Influence of C2-Formyl (-CHO) | Influence of C3-Carboxylic Acid (-COOH) | Influence of C5-Bromo (-Br) | Overall Feasibility |

|---|---|---|---|---|---|

| C4 | Strongly Deactivated (γ-position) | Deactivated (para) | Strongly Deactivated (ortho) | Activated (ortho) | Extremely low, but the most likely site |

| C6 | Strongly Deactivated (α-position) | Less Deactivated (meta) | Deactivated (para) | Activated (ortho) | Extremely low, disfavored over C4 |

The mechanism for EAS on this substrate follows the canonical two-step addition-elimination pathway, but with a significantly high activation energy barrier.

Generation of the Electrophile (E⁺): Strong acids are required. For nitration, this would be the nitronium ion (NO₂⁺) from a mixture of fuming nitric acid and sulfuric acid. For bromination, a potent Lewis acid like FeBr₃ would be needed to polarize Br₂ and generate a strong electrophilic bromine species.

Formation of the Arenium Ion: The electrophile attacks the π-system of the pyridine ring, typically at the C4 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is severely compromised by the powerful electron-withdrawing nature of the substituents, which destabilize the positive charge. However, the resonance contribution from the C5-bromo group, where a lone pair can delocalize to stabilize the adjacent carbocation, provides a minor stabilizing effect that favors attack at C4 or C6 over other positions.

Deprotonation: A base (e.g., HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Due to the extreme deactivation of the ring, these reactions are rarely synthetically useful and often result in decomposition or require conditions so severe that they are impractical.

Nucleophilic Aromatic Substitution at the Pyridine Ring

In stark contrast to its inertness towards electrophiles, this compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-deficient character of the ring, amplified by the -CHO and -COOH groups, makes it an excellent substrate for attack by nucleophiles.

The bromine atom at the C5 position is an effective leaving group in SNAr reactions. The reaction proceeds via the addition-elimination mechanism, which is greatly facilitated by the substituents present.

Mechanism:

Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-poor carbon atom bonded to the bromine (C5). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Stabilization of the Meisenheimer Complex: The negative charge of the intermediate is delocalized across the ring and, crucially, is stabilized by the powerful electron-withdrawing groups. The charge is delocalized onto the C2, C4, and C6 positions. The formyl group at C2 and the ring nitrogen at C1 effectively stabilize the negative charge when it resides on the adjacent C6 and C2 atoms, respectively.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), a good leaving group.

This pathway allows for the efficient replacement of the bromine atom with a variety of nucleophiles, including amines, alkoxides, and thiolates, often under relatively mild conditions (e.g., heating in a polar aprotic solvent like DMF or DMSO with a base).

| Nucleophile | Typical Reagents/Conditions | Product |

|---|---|---|

| Amine (e.g., R-NH₂) | R-NH₂, K₂CO₃, DMF, 80-120 °C | 5-(Alkylamino)-2-formylnicotinic acid |

| Alkoxide (e.g., MeO⁻) | NaOMe, MeOH, reflux | 2-Formyl-5-methoxynicotinic acid |

| Thiolate (e.g., PhS⁻) | PhSH, NaH, THF, 60 °C | 2-Formyl-5-(phenylthio)nicotinic acid |

| Cyanide (CN⁻) | CuCN, DMF or NMP, 150 °C | 5-Cyano-2-formylnicotinic acid |

Direct displacement of the formyl or carboxylic acid groups via a standard SNAr mechanism is not a typical or facile process, as neither is a conventional leaving group in this context.

Displacement of the Formyl Group: The C2-formyl group is strongly bonded to the ring and is not susceptible to direct SNAr displacement. Its transformation typically involves reactions at the carbonyl carbon itself (see Section 3.3) rather than substitution at the ring carbon. In some rare cases, under extremely harsh basic conditions, deformylation can occur, but this does not follow a classic SNAr pathway.

Displacement of the Carboxylic Acid Group: While direct SNAr displacement is unlikely, the carboxylic acid group can be removed via decarboxylation . This reaction is particularly well-known for carboxylic acids positioned ortho or para to the ring nitrogen in pyridine systems. Heating this compound, often in the presence of a catalyst such as copper powder in a high-boiling solvent like quinoline, can induce the loss of carbon dioxide (CO₂). This process proceeds through a cyclic transition state and results in the formation of 5-bromo-2-formylpyridine, effectively replacing the -COOH group with a hydrogen atom. This is a thermal elimination, not a substitution reaction.

Transformations of the Formyl Group

The C2-formyl group is a versatile functional handle that can undergo a wide range of classic aldehyde reactions without affecting the pyridine ring or the other substituents, provided appropriate reagents are chosen.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid. Using a mild oxidant like sodium chlorite (B76162) (NaClO₂) with a scavenger is effective and avoids harsh conditions that could affect the rest of the molecule. This transformation yields 5-bromopyridine-2,3-dicarboxylic acid .

Reduction: Selective reduction of the aldehyde to a primary alcohol is efficiently achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. NaBH₄ is chemoselective and will not reduce the carboxylic acid group under standard conditions. The product of this reaction is 5-bromo-2-(hydroxymethyl)nicotinic acid .

Reductive Amination: This is a powerful method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion) intermediate in situ. This intermediate is then immediately reduced by a mild, hydride-based reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the corresponding amine. This produces various 5-bromo-2-((alkylamino)methyl)nicotinic acid derivatives.

Wittig Reaction: The aldehyde can be converted into an alkene by reacting it with a phosphorus ylide (e.g., Ph₃P=CHR). This reaction replaces the C=O double bond with a C=C double bond, providing access to vinyl-substituted pyridines like 5-bromo-2-(alkenyl)nicotinic acid derivatives.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Name |

|---|---|---|---|

| Oxidation | NaClO₂, NaH₂PO₄ | -CHO → -COOH | 5-Bromopyridine-2,3-dicarboxylic acid |

| Reduction | NaBH₄, MeOH | -CHO → -CH₂OH | 5-Bromo-2-(hydroxymethyl)nicotinic acid |

| Reductive Amination | R-NH₂, NaBH₃CN | -CHO → -CH₂-NHR | 5-Bromo-2-((alkylamino)methyl)nicotinic acid |

| Wittig Reaction | Ph₃P=CHR, THF | -CHO → -CH=CHR | 5-Bromo-2-(alkenyl)nicotinic acid |

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound is susceptible to oxidation to yield a carboxylic acid. This transformation converts the starting material into 5-bromo-2,3-pyridinedicarboxylic acid. This reaction is a fundamental conversion in organic synthesis, often employing strong oxidizing agents.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com The reaction typically proceeds by the formation of a hydrated aldehyde intermediate, which is then oxidized. More contemporary and environmentally benign methods, such as atmospheric plasma treatment, have also been shown to oxidize aldehydes to carboxylic acids. This method involves the generation of reactive oxygen species that facilitate the oxidation. acs.org For instance, studies on similar molecules like 2-pyridinecarboxaldehyde (B72084) have demonstrated successful oxidation to the corresponding carboxylic acid. acs.org

Table 1: Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Product | Reference(s) |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | Carboxylic Acid | |

| Chromium Trioxide (CrO₃) | Acidic solution (Jones oxidation) | Carboxylic Acid |

Reduction Reactions to Alcohol Derivatives

The formyl and carboxylic acid groups of this compound can both be reduced to alcohol functionalities. The selective reduction of the formyl group to a primary alcohol, yielding 5-bromo-2-(hydroxymethyl)nicotinic acid, can be achieved using milder reducing agents.

Sodium borohydride (NaBH₄) is a widely used reagent for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids and esters. masterorganicchemistry.com The reduction of an aldehyde with NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. masterorganicchemistry.com

For the reduction of both the formyl and carboxylic acid groups to yield 5-bromo-2,3-pyridinedimethanol, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing both aldehydes and carboxylic acids to primary alcohols. byjus.comharvard.edumasterorganicchemistry.com The reduction of a carboxylic acid with LiAlH₄ is a more vigorous reaction that proceeds through an initial acid-base reaction, followed by hydride attack on the resulting carboxylate salt. chemistrysteps.comlibretexts.org An alternative two-step approach involves the initial esterification of the carboxylic acid, followed by reduction. For example, nicotinic acid can be esterified and then reduced with a NaBH₄-Methanol system to yield 3-pyridyl methanol (B129727). evitachem.com

Table 2: Reduction of Carbonyl and Carboxylic Acid Groups

| Reducing Agent | Substrate Functional Group | Product Functional Group | Reference(s) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde | Primary Alcohol | masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Carboxylic Acid | Primary Alcohol | byjus.comharvard.edumasterorganicchemistry.com |

Condensation Reactions with Nucleophiles (e.g., Schiff Base Formation)

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of organic chemistry for the formation of carbon-nitrogen double bonds. ekb.eg

The reaction, often catalyzed by acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate to form the imine. ekb.eg A variety of amines can be used, leading to a diverse range of Schiff base products. For instance, the reaction of 2-formylpyridine derivatives with anilines has been well-documented. internationaljournalcorner.comscielo.org.za Modern synthetic methods, including solvent-free mechanochemistry, have been employed to synthesize Schiff bases in high yields. scielo.org.za

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality at the 3-position of the pyridine ring is a key site for various chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride, to form an ester. chemguide.co.uk This reversible reaction, known as Fischer esterification, is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Various alcohols can be used to produce a wide array of ester derivatives of this compound.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. Common methods include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like N-hydroxysuccinimide (NHS) to facilitate the reaction and improve yields. nih.gov For example, 5-bromonicotinic acid has been successfully coupled with amines using these methods to form amide bonds. nih.govontosight.ai

Table 3: Common Esterification and Amidation Methods

| Reaction | Reagents | Product | Reference(s) |

|---|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Ester | chemguide.co.ukmasterorganicchemistry.com |

| Amidation | Amine, DCC/NHS | Amide | nih.gov |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids, this transformation often requires specific catalysts and conditions. A notable method for the decarboxylation of bromo-substituted aromatic carboxylic acids is the silver-catalyzed decarboxylation. nih.gov

Research has shown that 5-bromonicotinic acid can undergo decarboxylative iodination in the presence of a silver(I) carbonate catalyst, potassium persulfate, and iodine under microwave irradiation. mdpi.com This suggests that under similar conditions but in the absence of an iodine source, a protodecarboxylation could occur, replacing the carboxylic acid group with a hydrogen atom. The proposed mechanism involves the oxidation of Ag(I) to Ag(II), which then facilitates the formation of an aryl radical through the extrusion of CO₂. mdpi.com Another related method is the Hunsdiecker reaction, which involves the conversion of a silver carboxylate to an organic halide. nih.govnih.gov

Cross-Coupling Reactions at the Halogenated Position

The bromine atom at the 5-position of the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org 5-Bromonicotinic acid and its esters have been successfully employed in Suzuki couplings to synthesize 5-aryl nicotinic acid derivatives. researchgate.net These reactions are valued for their mild conditions and tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is a versatile method for the synthesis of substituted alkenes. Studies have shown that bromopyridines, including 5-bromopyridin-2-amine, can effectively undergo Heck coupling with alkenes like styrene. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov 5-Bromonicotinic acid and its esters are known to participate in Sonogashira couplings to produce 5-alkynylnicotinic acid derivatives, which can be further transformed into other useful compounds. nih.gov

Table 4: Cross-Coupling Reactions of 5-Bromopyridine Derivatives

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Na₂CO₃ | 5-Arylpyridine | researchgate.net |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Alkenylpyridine | nih.govresearchgate.net |

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. researchgate.net For a substrate like this compound, this reaction would involve the coupling of the bromopyridine moiety with a variety of aryl or heteroaryl boronic acids or their esters.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: nih.gov

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the this compound. This step forms a new organopalladium(II) complex.

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron compound.

Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not widely available, research on structurally similar compounds like other bromopyridines and bromoindazoles provides insight into the likely reaction conditions. nih.govuzh.ch These reactions are typically performed using a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Palladium(II) acetate, in the presence of a base like potassium carbonate or cesium carbonate, and a solvent such as dioxane or dimethoxyethane. nih.gov The reaction scope for similar substrates is broad, allowing for the introduction of a wide range of aryl and heteroaryl groups. uzh.ch

The table below illustrates typical conditions used for Suzuki-Miyaura coupling of related brominated nitrogen-containing heterocycles, which could be adapted for this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Reactant | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 5-Bromo-1-ethyl-1H-indazole | nih.gov |

| Pd(dppf)Cl₂ | Ag₂CO₃ | Acetonitrile | 80 | 5-Bromo-1,2,3-triazine | uzh.ch |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | p-Xylene | 125 | Cyclic Iodonium Salts | beilstein-journals.org |

This table represents data for analogous compounds and serves as a predictive model for the reactivity of this compound.

Amination and Other Heteroatom Coupling Reactions

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. This reaction would allow for the introduction of primary or secondary amines at the 5-position of this compound, leading to the synthesis of 5-amino-2-formylnicotinic acid derivatives.

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to the Suzuki-Miyaura coupling and involves:

Oxidative Addition of the palladium(0) catalyst to the aryl bromide (this compound).

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

Reductive Elimination of the resulting N-arylated product, which regenerates the active palladium(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos showing broad applicability for the amination of various aryl and heteroaryl halides. The use of a suitable base, such as sodium tert-butoxide or cesium carbonate, is also critical.

While direct experimental data for the amination of this compound is scarce, studies on other halo-pyridines and related heterocycles demonstrate the feasibility of such transformations. These reactions are often compatible with a wide range of functional groups, although the acidic proton of the carboxylic acid in the target molecule might require protection or the use of specific basic conditions to avoid side reactions.

The table below summarizes typical conditions for the palladium-catalyzed amination of related heteroaryl halides.

| Catalyst System (Ligand) | Base | Solvent | Temperature | Substrate Type | Reference |

| Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 °C | Aryl Halides | General |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 100-110 °C | Heteroaryl Halides | General |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | p-Xylene | 125 °C | Cyclic Iodonium Salts | beilstein-journals.org |

This table illustrates general conditions for the amination of analogous compounds and provides a framework for potential reaction conditions for this compound.

Beyond C-N bond formation, other heteroatom coupling reactions, such as the Chan-Lam coupling for C-O and C-S bond formation using copper catalysts, could potentially be applied to this compound, further expanding its synthetic utility. alfa-chemistry.com

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The reactivity of 5-bromo-2-formylnicotinic acid is particularly well-suited for the synthesis of complex nitrogen-containing heterocycles, which are prominent structures in medicinal chemistry and materials science.

Synthesis of Polycyclic Pyridine (B92270) Derivatives

While specific examples detailing the use of this compound in the synthesis of polycyclic pyridine derivatives are not extensively documented in publicly available literature, the chemistry of related β-bromo-α,β-unsaturated aldehydes provides a model for its potential applications. Multicomponent reactions, which involve the combination of three or more reactants in a single step, are a powerful strategy for building molecular complexity. For instance, a common approach involves the reaction of a β-bromo-α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound and an ammonium (B1175870) salt to construct a substituted pyridine ring.

In a hypothetical application, the aldehyde functionality of this compound could react with a suitable active methylene (B1212753) compound and an ammonia (B1221849) source to form a new, fused pyridine ring, leading to the creation of a polycyclic aromatic system. The reaction conditions for such transformations often involve thermal promotion in a high-boiling solvent like DMF or DMSO.

Table 1: Potential Multicomponent Reaction for Polycyclic Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

|---|---|---|---|

| This compound | 1,3-Diketone | Ammonium Acetate | Fused Pyridopyrimidine Derivatives |

Formation of Fused Ring Systems and Spirocompounds

The dual functionality of the formyl and carboxylic acid groups in this compound allows for sequential or tandem reactions to build fused ring systems. For example, the aldehyde could first be engaged in a reaction to form an intermediate, which could then undergo an intramolecular cyclization involving the carboxylic acid group to close a new ring onto the parent pyridine structure.

Although direct synthetic applications of this compound in the formation of spirocompounds—molecules containing two rings linked by a single common atom—are not readily found in current literature, its structure presents theoretical possibilities. A synthetic strategy could involve a multi-step sequence where both the aldehyde and carboxylic acid groups are transformed into chains that can then cyclize at a single atom to form the characteristic spirocyclic center.

Precursor for Pharmacologically Relevant Molecular Scaffolds

Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, with a significant percentage of FDA-approved drugs featuring these structural motifs. The pyridine core of this compound is a common scaffold in medicinal chemistry, and its functional groups allow for its elaboration into more complex, biologically active molecules.

Incorporation into Nitrogen-Containing Heterocycles of Interest

The chemical handles on this compound facilitate its incorporation into a variety of important nitrogen-containing heterocyclic systems. The aldehyde can be a precursor to imines, amines, or alcohols, while the carboxylic acid can be converted to amides, esters, or other derivatives. The bromine atom is particularly valuable for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which allow for the attachment of aryl, heteroaryl, or alkyl groups.

For example, the amidation of the carboxylic acid group followed by an intramolecular reaction involving the formyl group could lead to the formation of lactams fused to the pyridine ring. Alternatively, the aldehyde could be used to build a side chain that is then cyclized to form an adjacent heterocyclic ring, such as a pyrazole (B372694) or an imidazole.

Table 2: Potential Pharmacological Scaffolds from this compound

| Reaction Type | Functional Group Targeted | Resulting Scaffold | Potential Biological Relevance |

|---|---|---|---|

| Reductive Amination | Aldehyde | Aminomethyl-nicotinic acid | Enzyme Inhibitors, Receptor Ligands |

| Amide Coupling | Carboxylic Acid | Nicotinamide Derivatives | Kinase Inhibitors, Metabolic Modulators |

| Suzuki Coupling | Bromo Group | Aryl-substituted Pyridines | Anti-inflammatory, Anticancer Agents |

Contribution to Diverse Chemical Libraries for Ligand Discovery

The creation of diverse chemical libraries is a key strategy in high-throughput screening for the discovery of new drug leads. The trifunctional nature of this compound makes it an ideal starting material for generating a library of related but structurally diverse compounds. By systematically reacting each of the three functional groups with a different set of reagents, a large number of unique molecules can be synthesized from a single starting scaffold.

For instance, a combinatorial approach could be employed:

Step 1: The carboxylic acid is reacted with a panel of different amines to create a set of amides.

Step 2: The aldehyde group of each amide is then subjected to reductive amination with a variety of primary and secondary amines.

Step 3: Finally, the bromo-substituent can be diversified using a Suzuki coupling with an array of boronic acids.

This parallel synthesis approach would rapidly generate a large library of compounds for biological screening, aiding in the identification of new ligands for therapeutic targets.

Role in Materials Science and Photoluminescent Chemistry

While the primary applications of pyridine derivatives are in agrochemicals and pharmaceuticals, there is growing interest in their use in materials science. Pyridine-containing polymers and metal-organic frameworks (MOFs) have been investigated for applications in catalysis, gas storage, and electronics. The nitrogen atom in the pyridine ring can coordinate to metal ions, making it a useful component in the design of functional materials.

Synthesis of Ligands for Organometallic Complexes

The presence of the aldehyde functional group in this compound makes it an ideal starting material for the synthesis of Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. These compounds are of significant interest in coordination chemistry due to their facile synthesis and the electronic and steric properties of the resulting ligands, which can be easily tuned by selecting different amine precursors.

The reaction of the formyl group on the this compound backbone with various primary amines leads to the formation of multidentate ligands. These ligands possess several potential coordination sites for metal ions, including the nitrogen atom of the pyridine ring, the nitrogen atom of the newly formed imine bond, and the oxygen atoms of the carboxylate group. This multidentate character enables the formation of stable chelate rings with transition metal ions, leading to the creation of well-defined and stable organometallic complexes.

The specific properties and reactivity of the resulting metal complexes can be systematically altered by varying the substituent on the primary amine. For example, using aromatic, aliphatic, or functionalized amines allows for fine-tuning of the ligand's electronic properties, steric bulk, and solubility. Research on analogous compounds like 5-bromosalicylaldehyde (B98134) has shown that Schiff base ligands derived from it can form stable complexes with a variety of transition metals, including cobalt(II), nickel(II), and copper(II).

Below is a table illustrating potential Schiff base ligands derived from this compound and their key features.

| Amine Precursor | Resulting Schiff Base Ligand Structure | Potential Coordination Sites |

| Aniline | Pyridine-N, Imine-N, Carboxylate-O | |

| Ethylamine | Pyridine-N, Imine-N, Carboxylate-O | |

| 2-Aminoethanol | Pyridine-N, Imine-N, Carboxylate-O, Hydroxyl-O |

Application in the Construction of Functional Organic Materials

The rigid structure and multiple coordination points of this compound make it an excellent candidate for the construction of highly ordered, porous crystalline materials known as Metal-Organic Frameworks (MOFs). MOFs are assembled from metal ions or clusters linked together by organic molecules (linkers or ligands). The carboxylic acid group and the pyridine nitrogen of this compound are ideal functionalities for coordinating with metal centers to form extended, three-dimensional networks.

The closely related compound, 5-bromonicotinic acid, has been successfully used to synthesize novel MOFs with cadmium(II) and cobalt(II). These materials exhibit interesting properties such as solid-state photoluminescence and antiferromagnetic interactions. The resulting cobalt-based framework also demonstrated potential for H₂ purification applications. Given these precedents, this compound is expected to be a highly effective linker for creating new MOFs with tailored properties.

The key advantage of using this compound over 5-bromonicotinic acid is the presence of the formyl (aldehyde) group. This functional group can serve two primary purposes in MOF chemistry:

Pre-synthesis Modification: The linker itself can be modified via the formyl group before being incorporated into the MOF structure, allowing for the introduction of diverse functionalities.

Post-Synthetic Modification (PSM): The formyl groups can remain unreacted within the pores of the MOF. These accessible aldehyde moieties can then be chemically modified after the framework has been synthesized. PSM is a powerful technique for introducing new functional groups into MOFs, thereby altering their properties for specific applications like gas storage, catalysis, and sensing without having to re-synthesize the entire structure.

The characteristics of MOFs derived from the analogous linker 5-bromonicotinic acid are summarized in the table below, suggesting the potential for frameworks built from this compound.

| MOF Designation | Metal Ion | Key Structural Features | Noteworthy Properties | Reference |

| [Cd(5-BrNic)₂]n | Cadmium(II) | 3D coordination polymer | Intense photoluminescence | |

| [Co(5-BrNic)₂(H₂O)]n | Cobalt(II) | 3D coordination polymer | Antiferromagnetic interaction, H₂ purification potential |

The development of MOFs using this compound as a linker could lead to materials with high surface areas, tunable pore sizes, and chemically active sites, making them suitable for a wide range of applications in modern chemistry.

Derivatization Strategies for 5 Bromo 2 Formylnicotinic Acid

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives, primarily esters and amides, to alter the molecule's physical properties or to facilitate further synthetic transformations.

Esterification of the carboxylic acid is a common strategy to enhance solubility in organic solvents and to protect this acidic proton during reactions that are base-sensitive. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. This transformation modulates the reactivity of the carboxyl group, converting it into a less reactive ester that can be stable to conditions used to modify the aldehyde or bromine functionalities.

| Reaction | Typical Reagents | Purpose |

| Fischer Esterification | Methanol (B129727), Ethanol, etc. | Increased lipophilicity, protection of the acid group |

| Alkylation | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃) | Protection of the acid group |

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry and materials science. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. This reaction forms a stable amide bond. Anhydrides, while less common as final products, can be formed as reactive intermediates, for instance, by reacting the carboxylate salt with an acyl chloride.

| Derivative | Typical Reagents | Key Features |

| Amide | Amine (R-NH₂), Coupling Agent (EDC, DCC, HATU) | Forms a stable, planar amide bond; crucial in biological scaffolds. |

| Anhydride (B1165640) | Acyl chloride, Base | Creates a highly reactive acylating agent. |

Functionalization of the Aldehyde Group

The aldehyde group is a highly reactive electrophilic center, making it a prime target for nucleophilic attack and condensation reactions. These transformations are fundamental for extending the carbon skeleton and introducing new functionalities.

The aldehyde readily undergoes condensation reactions with nitrogen-based nucleophiles. Reaction with hydroxylamine yields an oxime, reaction with hydrazine or its derivatives produces a hydrazone, and reaction with primary amines results in the formation of an imine (or Schiff base). These reactions are typically reversible and catalyzed by acid. The resulting C=N double bond can be further reduced to form the corresponding amine.

| Reactant | Resulting Functional Group | General Structure |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

Olefination reactions provide a powerful route to convert the carbonyl group into a carbon-carbon double bond (alkene). The Wittig reaction, which utilizes a phosphorus ylide (a Wittig reagent), is a classic and widely used method for this purpose. A common and often advantageous alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion. The HWE reaction often favors the formation of (E)-alkenes and its water-soluble phosphate byproducts can be easier to remove than the triphenylphosphine oxide generated in the Wittig reaction.

| Reaction | Key Reagent | Primary Product | Key Advantage/Characteristic |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Versatile; can be tuned for Z-alkene selectivity. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Alkene | Often provides higher E-alkene selectivity; easier byproduct removal. |

Transformations Involving the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key functional handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring influences the reactivity of the C-Br bond.

Modern organic synthesis provides a wealth of palladium-, nickel-, or copper-catalyzed cross-coupling reactions that can be applied to aryl bromides. The Suzuki-Miyaura coupling, which uses an arylboronic acid, is a robust method for forming new carbon-carbon bonds. mdpi.comresearchgate.net Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties. The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. While nucleophilic aromatic substitution (SNAr) is most favorable at the 2- and 4-positions of the pyridine ring, substitution at the 5-position can be achieved with potent nucleophiles or under specific reaction conditions. acs.orgquimicaorganica.org

| Reaction Type | Coupling Partner | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Palladium | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C (Aryl-Alkyne) |

| Heck Coupling | Alkene | Palladium | C-C (Aryl-Alkene) |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N (Aryl-Amine) |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, RS⁻) | None or Metal-catalyzed | C-Nu |

Palladium-Catalyzed Cross-Coupling Derivatizations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.govyoutube.com For 5-Bromo-2-formylnicotinic acid, the bromine atom at the C-5 position serves as an excellent handle for such transformations, allowing for the introduction of a wide array of substituents onto the pyridine core. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast number of boronic acids. wikipedia.org The reaction of this compound with an arylboronic acid, for instance, would yield a 5-aryl-2-formylnicotinic acid derivative. tcichemicals.com

Mizoroki-Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govresearchgate.net This reaction provides a direct method for the vinylation of the pyridine ring at the C-5 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org

Sonogashira Coupling: This reaction is used to form a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Applying this to this compound allows for the introduction of an alkynyl group, leading to the synthesis of 5-alkynyl-2-formylnicotinic acid derivatives, which are valuable precursors for more complex molecules. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a crucial method for synthesizing aryl amines. wikipedia.org The derivatization of this compound via Buchwald-Hartwig amination would introduce a primary or secondary amine at the C-5 position, yielding 5-amino-2-formylnicotinic acid derivatives. nih.govnih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C or C-N Bond | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) | 5-Aryl-2-formylnicotinic acid |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | Pd(0) or Pd(II) catalyst, Base | C(sp²)-C(sp²) | 5-Vinyl-2-formylnicotinic acid |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | 5-Alkynyl-2-formylnicotinic acid |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Ligand (e.g., BINAP), Base | C(sp²)-N | 5-(Amino)-2-formylnicotinic acid |

Halogen-Dance Reactions or Halogen-Metal Exchange

Halogen-Metal Exchange: This is a fundamental organometallic reaction where an organic halide is converted into an organometallic compound. wikipedia.org For this compound, treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures can result in the exchange of the bromine atom for a lithium atom. wikipedia.orgtcnj.edu This generates a highly reactive organolithium intermediate. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group at the C-5 position. This method is particularly useful when direct substitution is not feasible, although care must be taken to avoid side reactions with the formyl and carboxylic acid groups, often requiring their prior protection. A combination of i-PrMgCl and n-BuLi can be used for selective bromine-metal exchange under non-cryogenic conditions, even in the presence of acidic protons. mdpi.com

Halogen-Dance Reactions: The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position to a different position on an aromatic or heteroaromatic ring. rsc.orgwikipedia.orgclockss.org The reaction is driven by thermodynamics, typically leading to the most stable organometallic intermediate. wikipedia.org For a bromopyridine derivative, a strong base can deprotonate a position adjacent to the bromine, initiating a sequence of events that can lead to the "dancing" of the halogen to a new location. wikipedia.orgclockss.org While this reaction could potentially be used to synthesize isomers of this compound that are otherwise difficult to access, the specific directing effects of the formyl and carboxyl groups would heavily influence the outcome. rsc.org

| Reaction | Reagent(s) | Intermediate | Potential Outcome | Key Feature |

|---|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi or t-BuLi | 5-Lithio-2-formylnicotinic acid | Functionalization at C-5 via electrophilic trapping | Creates a nucleophilic carbon at the original halogen position. wikipedia.org |

| Halogen-Dance Reaction | Strong base (e.g., LDA, KHMDS) | Isomeric lithiated bromopyridine | Isomerization to 4-Bromo or 6-Bromo derivatives | Migration of the halogen atom to a more stable position. wikipedia.orgresearchgate.net |

Derivatization for Enhanced Analytical Performance

Derivatization is a common strategy in analytical chemistry to improve the detection and separation of target analytes. For this compound, which possesses polar functional groups, derivatization can overcome challenges in spectroscopic detection and chromatographic separation.

Introduction of Chromophores for Spectroscopic Detection

The nicotinic acid core provides inherent UV absorbance, which is useful for detection. nih.govnih.gov However, for trace-level quantification or analysis in complex matrices, enhancing its molar absorptivity by attaching a chromophore is often necessary. This is typically achieved by reacting the carboxylic acid or formyl group with a derivatizing agent that contains a highly conjugated system.

The primary goals of this derivatization are:

To shift the maximum absorption wavelength (λmax) to a longer, more selective region of the spectrum, reducing interference from matrix components.

To significantly increase the molar absorptivity (ε), thereby enhancing the sensitivity of UV-Vis detection.

A common strategy involves converting the carboxylic acid into an ester or amide using a reagent with a large aromatic system (e.g., a naphthyl or anthracenyl group). Alternatively, the formyl group can be condensed with a hydrazine or amine derivative, such as dansyl hydrazine, to introduce a highly fluorescent and UV-active tag. Another approach involves forming a charge-transfer complex, for example, by reacting the niacin-like structure with a π-acceptor, which produces a highly colored product suitable for spectrophotometric analysis. researchgate.net

| Target Functional Group | Derivatizing Agent Class | Example Agent | Purpose |

|---|---|---|---|

| Carboxylic Acid | Aromatic Alcohols/Amines | 2-Naphthol | Forms a UV-active ester. |

| Formyl Group | Hydrazines | Dansyl Hydrazine | Introduces a strong chromophore/fluorophore. actascientific.com |

| Formyl Group | Hydrazines | 3-Nitrophenylhydrazine | Improves ionization for LC-MS/MS and adds a UV-active group. nih.gov |

| Pyridine Nitrogen | π-acceptors | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Forms a colored charge-transfer complex. researchgate.net |

Strategies for Improved Chromatographic Separation

The analysis of polar, ionizable compounds like pyridinecarboxylic acids by High-Performance Liquid Chromatography (HPLC) can be challenging. helixchrom.comnih.gov Issues such as poor retention on reversed-phase columns, peak tailing, and co-elution with other polar analytes are common. Derivatization can modify the physicochemical properties of this compound to improve its chromatographic behavior.

Key strategies include:

Esterification: Converting the highly polar carboxylic acid group into a less polar ester (e.g., a methyl or ethyl ester) increases its hydrophobicity. This leads to stronger retention on reversed-phase (e.g., C18) columns, moving the peak away from the solvent front and improving resolution from other early-eluting compounds.

Amidation: Similar to esterification, forming an amide can reduce the polarity of the molecule and improve its retention characteristics in reversed-phase HPLC.

Reaction of the Formyl Group: Derivatizing the aldehyde, for instance, by forming a hydrazone with a reagent like 3-nitrophenylhydrazine, not only adds a chromophore but also creates a larger, less polar molecule with more favorable chromatographic properties. nih.gov

These modifications alter the molecule's polarity and its interactions with the stationary phase, leading to better peak shape, increased retention times, and enhanced separation from interfering substances. The use of mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, is also an effective technique for separating isomers of pyridinecarboxylic acids without derivatization. helixchrom.comsielc.com

| Target Functional Group | Derivatization Reaction | Effect on Polarity | Chromatographic Improvement |

|---|---|---|---|

| Carboxylic Acid | Esterification (e.g., with methanol) | Decreases polarity | Increased retention time in RP-HPLC, improved peak shape. |

| Carboxylic Acid | Amidation (e.g., with a primary amine) | Decreases polarity | Enhanced retention and resolution in RP-HPLC. |

| Formyl Group | Hydrazone formation | Significantly decreases polarity | Improved retention and separation from polar matrix components. nih.gov |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Bromo-2-formylnicotinic acid, a complete analysis using various NMR techniques would be essential to confirm its structure and stereochemistry. However, publicly available, detailed experimental NMR data for this specific compound is currently limited. The following sections outline the expected spectroscopic features based on the known structure and data from analogous compounds.

Proton (¹H) NMR for Structural Elucidation

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine (B92270) ring, the formyl group, and the carboxylic acid. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the bromine atom, the formyl group (an electron-withdrawing group), and the carboxylic acid group (also electron-withdrawing).

The pyridine ring has two aromatic protons. The proton at the 4-position and the proton at the 6-position would likely appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent substituents would shift these signals downfield. The formyl proton would be observed as a singlet, typically in the range of 9-10 ppm, a characteristic region for aldehyde protons. The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm, which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | Downfield | Doublet | ~2-3 |

| H-6 | Downfield | Doublet | ~2-3 |

| -CHO | 9.0 - 10.0 | Singlet | N/A |

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals would be anticipated, corresponding to the five carbons of the pyridine ring and the carbons of the formyl and carboxylic acid groups.

The carbon atom of the formyl group (C=O) is expected to resonate at a significantly downfield position, typically in the range of 185-200 ppm. The carboxylic acid carbonyl carbon would also be found downfield, generally between 160-185 ppm. The carbon atom attached to the bromine (C-5) would have its chemical shift influenced by the heavy atom effect. The remaining carbon atoms of the pyridine ring would appear in the aromatic region, with their specific shifts determined by the electronic influence of all substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | Downfield |

| C-3 | Downfield |

| C-4 | Aromatic Region |

| C-5 | Aromatic Region (influenced by Br) |

| C-6 | Aromatic Region |

| -CHO | 185 - 200 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.